molecular formula C15H19FN2O3 B2583598 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 301194-43-4

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2583598
CAS No.: 301194-43-4
M. Wt: 294.326
InChI Key: ZFXOAQNFZXWYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a structural motif commonly found in bioactive molecules and pharmaceutical agents . Compounds with piperazine and fluorophenyl subunits are frequently investigated for their potential to interact with biological targets such as nucleoside transporters and various GPCRs . Research on highly similar structures has shown that the presence of a halogenated phenyl group and a specific substitution pattern on the piperazine ring can be critical for inhibitory activity and selectivity in biological assays . This makes such compounds valuable tools for studying structure-activity relationships (SAR). The fluorophenyl group, in particular, can influence a molecule's metabolic stability and binding affinity, making it a key feature in the design of novel research compounds . As a building block, this compound can be used to develop potential therapeutics for areas such as metabolic disorders and osteoarthritis . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOAQNFZXWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Derivative Formation: The next step involves the formation of the 4-methylpiperazine moiety, which can be achieved through the reaction of piperazine with methylating agents.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the piperazine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The butanoic acid backbone may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Aryl Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound
4-(4-Fluorophenyl)-4-oxobutanoic acid C₁₀H₉FO₃ 196.18 4-Fluorophenyl (no piperazine) 366-77-8 Lacks the 4-methylpiperazinyl group
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 4-Chlorophenyl, 4-methylpiperazine 139084-69-8 Chlorine (electron-withdrawing) replaces fluorine, altering electronic properties
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₃ 296.75 3-Chlorophenyl, piperazine 438616-45-6 Chlorine at meta position reduces steric/electronic similarity to target

Impact of Aryl Substituents :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve binding specificity compared to bulkier chlorine .
  • Positional Isomerism : Para-substituted aryl groups (e.g., 4-fluorophenyl) optimize interactions with flat binding pockets, whereas meta-substituents (e.g., 3-chlorophenyl) may reduce affinity .

Piperazine Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Modification CAS Number Key Differences vs. Target Compound
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid C₉H₁₆N₂O₃ 200.23 No aryl substituent N/A Lacks the 4-fluorophenyl group; simpler scaffold
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid C₁₃H₂₂N₂O₅ 286.32 Boc-protected piperazine 288851-44-5 Boc group masks piperazine’s basicity; used as synthetic intermediate
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid C₂₁H₂₄FN₃O₄ 401.44 Hydroxyphenyl amino group 1374537-22-0 Additional H-bond donor (hydroxyphenyl) may enhance potency but reduce bioavailability

Impact of Piperazine Modifications :

  • 4-Methyl Group : Enhances metabolic stability by reducing oxidative deamination compared to unsubstituted piperazines .
  • Boc Protection : Facilitates synthesis but requires deprotection for biological activity .

Other 4-Oxobutanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Biological Relevance
4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) C₁₄H₂₀O₄ 252.31 Adamantane group N/A Anti-inflammatory activity via succinylation
4-(Benzhydryloxy)-4-oxobutanoic acid (S3) C₁₇H₁₆O₄ 284.31 Lipophilic benzhydryl group N/A Potential CNS penetration due to lipophilicity
4-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid C₁₈H₁₆FNO₄ 329.33 Methoxyphenylmethyl substituent N/A Explored for antidiabetic applications

Structural-Activity Relationships :

  • Methoxy Substituents : Improve metabolic stability but may compete for CYP450 enzymes .

Biological Activity

4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20FN3O3
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 876715-91-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : Inhibits specific kinases involved in cellular signaling pathways.
  • Receptors : Modulates receptor activity, particularly in the context of neurotransmitter systems.

Biological Activities

  • Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of intrinsic pathways and disruption of mitochondrial function.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from damage
AntimicrobialActive against specific bacteria

Case Study 1: Antitumor Efficacy

In a study published by PMC, the compound was evaluated for its antitumor efficacy against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism involving caspase activation and PARP cleavage, indicative of apoptosis induction .

Case Study 2: Neuroprotection in Models of Excitotoxicity

Research conducted on animal models of neurodegeneration showed that administration of the compound reduced neuronal loss and improved behavioral outcomes following excitotoxic injury. The protective effects were linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .

Q & A

Q. What are the key synthetic routes for 4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Knoevenagel Condensation : React 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the β-keto ester intermediate .

Hydrolysis and Decarboxylation : Acidic hydrolysis of the ester followed by decarboxylation yields the 4-(4-fluorophenyl)-4-oxobutanoic acid backbone .

Piperazine Coupling : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or amide coupling. For example, react the acid chloride derivative with 4-methylpiperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) .

  • Critical Parameters : Optimize reaction time, temperature, and stoichiometry to minimize side products like unsubstituted piperazine derivatives.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the 4-methylpiperazine moiety (δ ~2.3–3.5 ppm for methyl and piperazine protons) .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the stereochemistry and hydrogen-bonding networks. For example, the ketone oxygen forms hydrogen bonds with adjacent piperazine NH groups, stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound in multi-step synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., β-keto ester) and adjust reaction termination points .
  • Catalyst Selection : Replace traditional bases (e.g., NaOEt) with organocatalysts like DBU to enhance condensation efficiency .
  • Purification Techniques : Employ column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (using ethanol/water) to isolate high-purity intermediates .
  • Yield Data :
StepTypical YieldOptimized Yield (Improved Conditions)
Knoevenagel Condensation65%82% (DBU catalyst)
Piperazine Coupling50%75% (Microwave-assisted synthesis)

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodological Answer :
  • Comparative IC50 Analysis : Compare the target compound’s activity against analogs (e.g., 4-(2-fluorophenyl) vs. 4-(4-fluorophenyl) derivatives). For example:
CompoundTarget EnzymeIC50 (µM)
Target CompoundKYN-3-OHase12.5
4-(2-Fluorophenyl) analog KYN-3-OHase18.0
  • Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. The 4-fluorophenyl group may exhibit better π-π stacking with aromatic residues in the enzyme’s active site compared to the 2-fluoro isomer .
  • Solubility Studies : Measure logP values (e.g., shake-flask method) to evaluate bioavailability discrepancies.

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate the compound’s binding to human equilibrative nucleoside transporters (hENT1) using GROMACS. Key interactions include hydrogen bonds between the ketone oxygen and Asp48, and hydrophobic contacts between the fluorophenyl group and Leu120 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (at B3LYP/6-311+G(d,p) level) to identify nucleophilic/electrophilic regions. The 4-methylpiperazine group’s lone pairs facilitate interactions with acidic residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar compounds?

  • Methodological Answer :
  • Validation Tools : Cross-check SHELXL refinement parameters (e.g., R-factor, wR2) with published standards. For example, an R-factor >5% may indicate unresolved disorder in the piperazine ring .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to compare intermolecular interactions. Discrepancies in hydrogen-bonding patterns (e.g., C=O···H-N vs. C-F···H-C) may arise from crystal packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.